2-Bromo-1,4-dimethyl-5-nitro-1H-imidazole
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Overview
Description
2-Bromo-1,4-dimethyl-5-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine, methyl, and nitro groups attached to the imidazole ring. It is a yellow to off-white powder and is used as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,4-dimethyl-5-nitro-1H-imidazole typically involves the bromination of 1,4-dimethyl-5-nitroimidazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,4-dimethyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 2-azido-1,4-dimethyl-5-nitro-1H-imidazole.
Reduction: Formation of 2-bromo-1,4-dimethyl-5-amino-1H-imidazole.
Oxidation: Formation of 2-bromo-1,4-dicarboxy-5-nitro-1H-imidazole.
Scientific Research Applications
2-Bromo-1,4-dimethyl-5-nitro-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitro group.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: Used in the production of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 2-Bromo-1,4-dimethyl-5-nitro-1H-imidazole is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This property is exploited in its antimicrobial and anticancer activities. The bromine atom can also participate in halogen bonding, which can influence the compound’s binding to biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-methyl-1H-imidazole
- 2-Bromo-4-nitroimidazole
- 1,4-Dimethyl-5-nitroimidazole
Uniqueness
2-Bromo-1,4-dimethyl-5-nitro-1H-imidazole is unique due to the specific combination of substituents on the imidazole ring. The presence of both bromine and nitro groups provides a unique reactivity profile, making it a valuable intermediate in synthetic chemistry. Its specific substitution pattern also imparts distinct biological activities compared to other similar compounds .
Properties
CAS No. |
105983-47-9 |
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Molecular Formula |
C5H6BrN3O2 |
Molecular Weight |
220.02 g/mol |
IUPAC Name |
2-bromo-1,4-dimethyl-5-nitroimidazole |
InChI |
InChI=1S/C5H6BrN3O2/c1-3-4(9(10)11)8(2)5(6)7-3/h1-2H3 |
InChI Key |
HMBPAFQYDJDCLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)Br)C)[N+](=O)[O-] |
Origin of Product |
United States |
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